N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide
Description
N-(3-Methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core combining triazole and quinoxaline moieties. Key structural features include:
- Triazoloquinoxaline scaffold: Provides a planar, electron-deficient aromatic system conducive to π-π interactions in biological targets.
- 1-Isopropyl substituent: Introduces steric bulk and lipophilicity at the triazole ring.
- 3-Methoxybenzyl group: Attached via an acetamide linker, this substituent contributes electron-donating properties and modulates solubility.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14(2)20-24-25-21-22(29)26(17-9-4-5-10-18(17)27(20)21)13-19(28)23-12-15-7-6-8-16(11-15)30-3/h4-11,14H,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHSJZGFUNGEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazinoquinoxaline Derivatives
Hydrazinoquinoxaline precursors undergo cyclization with carbonyl-containing reagents. For example, 3-hydrazinoquinoxaline reacts with acetic anhydride to form the triazole ring via thermal cyclization. This method, however, often requires harsh conditions (e.g., refluxing xylene) and yields ≤60%.
Reaction Scheme
$$
\text{3-Hydrazinoquinoxaline} + \text{Acetic Anhydride} \xrightarrow{\Delta} \text{Triazolo[4,3-a]quinoxalin-4-one} + \text{Byproducts}
$$
Oxidative Cyclization Using Chloranil
A milder approach employs chloranil (tetrachloro-1,2-benzoquinone) in 1,2-dichloroethane under reflux to dehydrogenate arylidene hydrazinoquinoxalines. This method achieves cyclization in 4–6 hours with yields up to 75%.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Temperature | 83°C (reflux) |
| Oxidant | Chloranil (1.2 equiv) |
| Yield | 70–75% |
Functionalization of the Triazoloquinoxaline Core
Alkylation at the N1 Position
The propan-2-yl group is introduced via nucleophilic substitution. Using isopropyl bromide and potassium carbonate in DMF at 80°C for 12 hours affords the N1-isopropyl derivative in ~65% yield.
Key Consideration : Excess alkylating agent (1.5 equiv) minimizes di-alkylation byproducts.
Acetamide Linker Installation
The acetamide side chain is appended through a two-step sequence:
- Chloroacetylation : Reacting the triazoloquinoxaline with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
- Amidation : Treating the chloroacetyl intermediate with 3-methoxybenzylamine in tetrahydrofuran (THF) using triethylamine as a base.
Reaction Profile
$$
\text{Triazoloquinoxaline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DCM, 0°C}} \text{Chloroacetyl Intermediate} \xrightarrow[\text{THF, Et}3\text{N}]{\text{3-Methoxybenzylamine}} \text{Target Compound}
$$
Industrial-Scale Optimization
Catalytic Hydrogenation for Core Synthesis
Pd/C-mediated hydrogenation of 2-nitrophenyl triazoles offers a scalable route to the triazoloquinoxaline core but suffers from catalyst poisoning and moderate yields (50–60%). Recent advances use recyclable Pd nanoparticles on mesoporous silica, improving yields to 72%.
Solvent and Reagent Sustainability
Eco-friendly adaptations include:
- Replacing dimethyl sulfate (toxic) with dimethyl carbonate for methylations.
- Using cyclopentyl methyl ether (CPME) as a green solvent替代 dichloromethane.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Scalability | Environmental Impact |
|---|---|---|---|---|
| Hydrazinoquinoxaline Cyclization | 60 | Harsh (reflux, toxic solvents) | Moderate | High |
| Chloranil Oxidative Cyclization | 75 | Mild (83°C, chloranil) | High | Moderate |
| Catalytic Hydrogenation | 72 | H₂ (50 psi), Pd/C | High | Low (with recycling) |
The chloranil method balances yield and practicality, while hydrogenation suits large-scale production with catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structure-Activity Relationship (SAR) Insights
Though biological data for the target compound are absent, SAR trends from analogs suggest:
- Lipophilicity and Bioavailability : Isopropyl and methoxybenzyl groups in the target compound may improve blood-brain barrier penetration compared to polar derivatives like .
- Electron-Donating Groups: Methoxy substituents could enhance binding to targets requiring π-donor interactions, such as kinase enzymes .
- Steric Effects : Bulkier R₁ substituents (e.g., isopropyl vs. methyl) may reduce off-target interactions by limiting access to smaller binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
